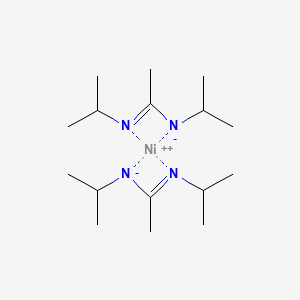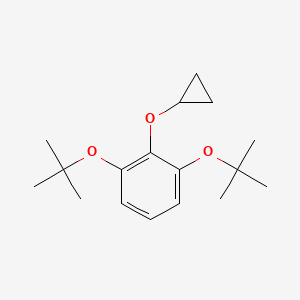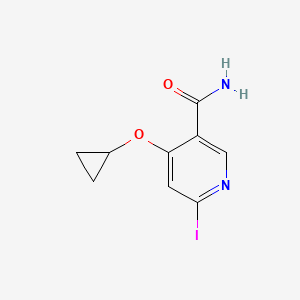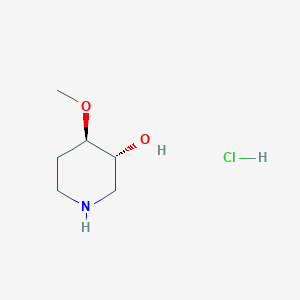
trans-3-Hydroxy-4-methoxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Methoxypiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . It is a piperidine derivative, characterized by the presence of a methoxy group at the 4-position and a hydroxyl group at the 3-position in the piperidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods: Industrial production methods for trans-4-methoxypiperidin-3-ol hydrochloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Using continuous flow reactors to maintain a steady production rate and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxypiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the methoxy group to a hydroxyl group.
Substitution: Replacement of the methoxy or hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or co-catalyst in certain chemical reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of trans-4-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
trans-4-Methoxypiperidine: Lacks the hydroxyl group at the 3-position.
3-Hydroxypiperidine: Lacks the methoxy group at the 4-position.
4-Methoxypiperidine: Lacks both the hydroxyl group at the 3-position and the hydrochloride salt form.
Uniqueness: trans-4-Methoxypiperidin-3-ol hydrochloride is unique due to the presence of both the methoxy and hydroxyl groups in specific positions on the piperidine ring, as well as its hydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3R,4R)-4-methoxypiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
ZGZMZYDWYHFFOT-KGZKBUQUSA-N |
Isomeric SMILES |
CO[C@@H]1CCNC[C@H]1O.Cl |
Canonical SMILES |
COC1CCNCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814044.png)
![methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate](/img/structure/B14814052.png)
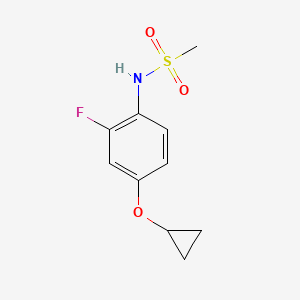
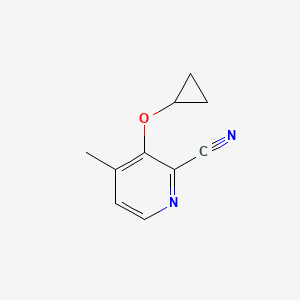
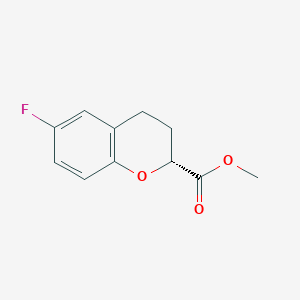
![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814068.png)

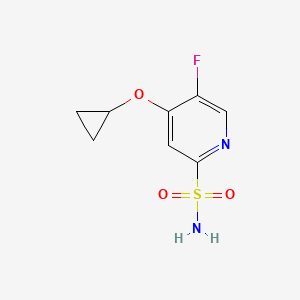
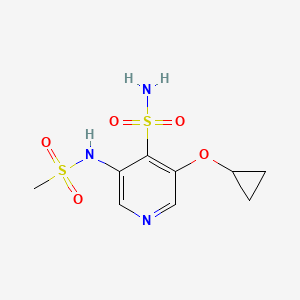
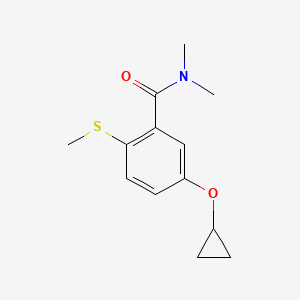
![2-Phenylethyl 4-{2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14814112.png)
